molecular formula C27H36Cl2N4O4S2 B035489 Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride CAS No. 106086-24-2

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride

Cat. No. B035489
CAS RN: 106086-24-2
M. Wt: 615.6 g/mol
InChI Key: HAWHLWPQWHPMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride, also known as Metformin, is a widely used drug in the treatment of type 2 diabetes. It is an oral hypoglycemic agent that improves glucose tolerance and reduces insulin resistance. Metformin is a member of the biguanide class of drugs and is considered the first-line medication for the management of type 2 diabetes.

Mechanism of Action

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride works by reducing glucose production in the liver and improving insulin sensitivity in the peripheral tissues. It activates AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of gluconeogenesis and the stimulation of glucose uptake in the peripheral tissues. In addition, AMPK activation also leads to the inhibition of mTOR signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been shown to have a variety of biochemical and physiological effects. It reduces fasting glucose levels and hemoglobin A1c levels in patients with type 2 diabetes. It also reduces insulin resistance and improves lipid metabolism. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and a good safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It has a short half-life and requires multiple doses to achieve steady-state concentrations. In addition, its effects on cellular metabolism can be complex and may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is ongoing research on the development of new formulations of Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride that may improve its efficacy and reduce its side effects.
Conclusion:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is a widely used drug with a well-established mechanism of action and a good safety profile. It has been shown to have therapeutic potential in the treatment of various diseases, including type 2 diabetes, cancer, cardiovascular disease, and neurodegenerative disorders. While there are some limitations to its use in laboratory experiments, it remains an important tool for researchers studying cellular metabolism and disease pathophysiology.

Synthesis Methods

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is synthesized by the reaction of guanidine with methylamine in the presence of thionyl chloride. The resulting product is then reacted with 2-phenylthiazolidine-4-carboxylic acid to form the final product, methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride.

Scientific Research Applications

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has also been found to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

106086-24-2

Product Name

Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride

Molecular Formula

C27H36Cl2N4O4S2

Molecular Weight

615.6 g/mol

IUPAC Name

methyl 2,6-bis[(2-phenyl-1,3-thiazolidin-3-ium-4-carbonyl)amino]hexanoate;dichloride

InChI

InChI=1S/C27H34N4O4S2.2ClH/c1-35-27(34)20(29-24(33)22-17-37-26(31-22)19-12-6-3-7-13-19)14-8-9-15-28-23(32)21-16-36-25(30-21)18-10-4-2-5-11-18;;/h2-7,10-13,20-22,25-26,30-31H,8-9,14-17H2,1H3,(H,28,32)(H,29,33);2*1H

InChI Key

HAWHLWPQWHPMCO-UHFFFAOYSA-N

SMILES

COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-]

Canonical SMILES

COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-]

synonyms

methyl 2,6-bis[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]h exanoate dichloride

Origin of Product

United States

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